molecular formula C11H13BrClNO B8160392 1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine

1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine

Cat. No.: B8160392
M. Wt: 290.58 g/mol
InChI Key: XGXRVQGFRMHNGI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine is an organic compound characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a methoxyazetidine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Chlorination: The starting material, 2-chlorobenzyl alcohol, undergoes bromination to introduce the bromine atom at the 5-position.

    Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group.

    Azetidine Formation: The final step involves the cyclization of the intermediate to form the azetidine ring under specific reaction conditions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxy group, contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromo-2-chlorobenzyl)-3-methoxyazetidine include:

    1-(5-Bromo-2-chlorobenzyl)-3-hydroxyazetidine: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-(5-Bromo-2-chlorobenzyl)-3-ethoxyazetidine: Featuring an ethoxy group in place of the methoxy group.

    1-(5-Bromo-2-chlorobenzyl)-3-methylazetidine: Substituted with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-15-10-6-14(7-10)5-8-4-9(12)2-3-11(8)13/h2-4,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXRVQGFRMHNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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